Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-
Description
This compound is a chiral methyl ester derivative of propanoic acid featuring a trifluoromethylsulfonyloxy (triflate) group at the 2-position with R-configuration . Its IUPAC name reflects the esterification of the carboxylic acid group (methyl ester) and the substitution of a hydroxyl group with the electron-withdrawing triflate moiety. The triflate group (-OSO₂CF₃) is a well-known leaving group in organic synthesis, enabling nucleophilic substitution reactions due to its high reactivity and stability of the resultant triflate anion . The (2R)-stereochemistry is critical in asymmetric synthesis, influencing reaction pathways and product configurations.
Properties
IUPAC Name |
methyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O5S/c1-3(4(9)12-2)13-14(10,11)5(6,7)8/h3H,1-2H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIWVDWTECBESF-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₇F₃O₅S
- Molecular Weight : 236.166 g/mol
- Structural Characteristics : The presence of the trifluoromethyl and sulfonyl groups contributes to its reactivity and potential applications in synthesis and catalysis.
Medicinal Chemistry
Propanoic acid derivatives are often explored for their potential therapeutic effects. The compound's structure suggests several applications:
- Antimicrobial Activity : Research indicates that compounds with sulfonyl groups exhibit antimicrobial properties. Studies have shown that derivatives of propanoic acid can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : The compound may serve as a precursor for synthesizing anti-inflammatory drugs. Its ability to modulate biological pathways could lead to the development of novel treatments for inflammatory diseases .
Case Study: Synthesis of Antimicrobial Agents
A study focused on synthesizing various propanoic acid derivatives has demonstrated that modifications at the sulfonyl group significantly enhance antimicrobial activity against resistant strains of bacteria. The results indicated a promising lead for further drug development .
Agrochemicals
The unique properties of propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)- make it an attractive candidate for use in agrochemicals:
- Herbicide Development : The trifluoromethyl group enhances the herbicidal activity of certain compounds. Research has shown that incorporating this group into propanoic acid derivatives can improve selectivity and efficacy against target weeds while minimizing damage to crops .
- Pesticide Formulations : The compound's stability and solubility profile suggest potential applications in formulating pesticides that require specific delivery mechanisms to enhance effectiveness in agricultural settings .
Case Study: Herbicide Efficacy
A field trial evaluated the herbicidal activity of a formulation containing propanoic acid derivatives. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting the compound's potential in developing effective herbicides .
Materials Science
In materials science, propanoic acid derivatives are explored for their role in synthesizing advanced materials:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, particularly in creating polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors .
- Coatings and Adhesives : The chemical structure allows for modifications that can enhance adhesion properties in coatings or adhesives used in industrial applications .
Case Study: Polymer Development
Research on the incorporation of propanoic acid derivatives into polyurethanes has demonstrated improved mechanical strength and thermal stability. These advancements suggest potential applications in automotive and aerospace industries where material performance is critical .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the biological or industrial context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Alternative Leaving Groups
- Methyl (2R)-2-Tosyloxypropanoate: Replacing the triflate with a tosylate (-OSO₂C₆H₄CH₃) reduces electrophilicity. Tosylates are less reactive than triflates due to weaker electron-withdrawing effects, making them suitable for milder reaction conditions .
- Methyl (2R)-2-Mesyloxypropanoate: Mesylates (-OSO₂CH₃) exhibit intermediate reactivity between tosylates and triflates. They are cost-effective but require stronger nucleophiles for substitution .
Esters with Functional Group Variations
- Methyl (2R)-2-Azido-3-Hydroxy-2-Methylpropanoate (CAS 356048-04-9): This compound replaces the triflate with an azido (-N₃) and hydroxyl (-OH) group. It is used in click chemistry and peptide synthesis but lacks the triflate’s leaving-group utility .
- Propanoic Acid, 2-(3-Chlorophenoxy)-, Methyl Ester, (S)- (CAS 122674-94-6): The 3-chlorophenoxy group imparts herbicidal activity (e.g., as a haloxyfop analog), contrasting with the triflate’s synthetic utility .
Stereochemical Variants
- (2S)-Haloxyfop-Methyl (CAS 116661-27-9) : The S-enantiomer of this herbicide highlights how stereochemistry affects bioactivity. For the target compound, the R-configuration determines its efficacy in asymmetric catalysis .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Hazard Comparison
Biological Activity
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and sulfonyl groups in its structure enhances its reactivity and biological properties, making it a candidate for various applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula: CHFOS
- Molecular Weight: 202.16 g/mol
- CAS Number: 132868-06-4
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's biological activity by enhancing lipophilicity and binding affinity to biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl and sulfonyl groups. For instance, the incorporation of these functional groups has been shown to enhance antibacterial activity against various pathogens. In a study assessing the Minimum Inhibitory Concentration (MIC) against Escherichia coli and Candida albicans, derivatives of propanoic acid with similar structural features demonstrated promising results, with MIC values significantly lower than those of standard antibiotics .
Anti-cancer Activity
The anti-cancer properties of trifluoromethyl-substituted compounds have been well-documented. Research indicates that these compounds exhibit cytotoxic effects on several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC values of 44.4 µM for a related compound against PACA2 cells, which is competitive with established chemotherapeutics like Doxorubicin . The mechanism appears to involve the down-regulation of critical oncogenes such as EGFR and KRAS, indicating potential pathways for therapeutic intervention.
The biological activity of propanoic acid derivatives is largely attributed to their ability to act as electrophiles in biochemical reactions. The trifluoromethyl group enhances electrophilicity, facilitating interactions with nucleophilic sites in proteins and enzymes. This property is crucial for the design of inhibitors targeting specific enzymes involved in disease pathways.
Case Studies
-
Antibacterial Activity Study
- Objective: To evaluate the antibacterial efficacy of trifluoromethyl-substituted propanoic acids.
- Findings: Compounds exhibited significant inhibitory effects against Bacillus mycoides with MIC values as low as 4.88 µg/mL.
- Conclusion: The study supports the hypothesis that structural modifications can enhance antibacterial potency.
-
Cancer Cell Line Evaluation
- Objective: To assess the cytotoxic effects on various human cancer cell lines.
- Results: Compounds demonstrated IC values lower than traditional chemotherapeutics across multiple cell lines.
- Implications: Suggests potential for development into effective cancer therapies.
Comparative Analysis
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Propanoic Acid Derivative | Structure | Trifluoromethyl and sulfonyl groups | Antimicrobial, anticancer |
| Doxorubicin | Structure | Established chemotherapeutic | Effective against various cancers |
| Fluoxetine | Structure | Antidepressant with trifluoromethyl group | Inhibits serotonin uptake |
Q & A
Q. What are the optimal synthetic routes for preparing (2R)-Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester?
Methodological Answer: The synthesis of this chiral ester likely involves:
- Esterification : Reacting the corresponding carboxylic acid (2R)-2-[[(trifluoromethyl)sulfonyl]oxy]propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reflux conditions (~60–80°C) and stoichiometric control are critical to avoid racemization .
- Protection of stereochemistry : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2R) configuration during synthesis. Chiral chromatography (HPLC with amylose/cyclodextrin columns) can confirm enantiomeric purity .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- Mass spectrometry (MS) : High-resolution MS (HRMS) provides molecular formula validation (C₆H₉F₃O₅S). Fragmentation patterns can distinguish the trifluoromethyl sulfonyl (CF₃SO₂) group, which typically produces m/z peaks at ~145 (CF₃SO₂⁺) .
- NMR : ¹⁹F NMR is critical for confirming the CF₃SO₂ group (δ ~ -70 to -80 ppm). ¹H NMR should show the methyl ester singlet (~δ 3.7 ppm) and the methine proton (δ ~5.0 ppm, split due to stereochemistry) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on analogous esters (e.g., chlorophenyl derivatives):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and OV/AG-P99 respirators to mitigate inhalation risks.
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour.
- First aid : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic hydrolysis byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl sulfonyl (CF₃SO₂) group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The CF₃SO₂ group is a strong electron-withdrawing group (EWG), which:
- Activates the α-carbon : Enhances susceptibility to nucleophilic attack (e.g., SN2 reactions). Compare kinetics with non-fluorinated analogs (e.g., methyl tosylates) using Hammett σ constants (σₚ for CF₃SO₂ ≈ +1.7) .
- Stabilizes transition states : DFT calculations (B3LYP/6-31G*) can model charge distribution during substitution. Experimental validation via kinetic isotope effects (KIE) is recommended .
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Methodological Answer: Discrepancies may arise from:
- Analytical calibration : Standardize chiral HPLC methods using certified reference materials (CRMs). Cross-validate with polarimetry or vibrational circular dichroism (VCD) .
- Racemization during analysis : Ensure low-temperature (<25°C) NMR/MS workflows to prevent on-column degradation. Compare ee values pre- and post-purification .
Q. What strategies mitigate side reactions during derivatization of this ester?
Methodological Answer: Common side reactions (e.g., β-elimination or ester hydrolysis) can be minimized by:
- Solvent choice : Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis.
- Temperature control : Maintain reactions at -20°C for acid-sensitive steps.
- Additives : Introduce radical scavengers (e.g., BHT) to prevent free-radical pathways in photochemical reactions .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s hydrolytic stability?
Methodological Answer: Reported discrepancies in hydrolysis rates (e.g., pH 7 vs. pH 9) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
